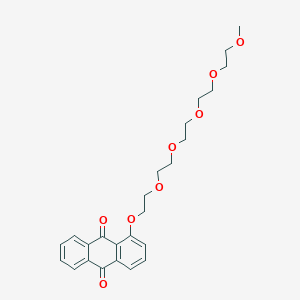
1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pentaoxahexadecane-16-yl anthracene-9,10-dione , is a fascinating compound with a unique structure. Its chemical formula is C₁₁H₂₄O₆ , and its molecular weight is approximately 252.3 g/mol . This compound combines an anthracene core with a pentaoxahexadecane side chain, resulting in intriguing properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves attaching the pentaoxahexadecane moiety to the anthracene core. While specific synthetic routes may vary, one common approach is through etherification or esterification reactions. Researchers can achieve this by reacting anthracene-9,10-dione with a suitable alcohol or ether precursor containing the pentaoxahexadecane group.
Reaction Conditions: Reaction conditions typically involve mild temperatures and acid or base catalysts. The choice of solvent and reaction time plays a crucial role in obtaining high yields.
Industrial Production: Although not widely produced industrially, this compound may find applications in specialized fields due to its unique structure.
Chemical Reactions Analysis
Reactivity: 1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione can undergo various reactions:
Oxidation: It may be susceptible to oxidation, leading to the formation of different oxidation states.
Substitution: The side chain can undergo substitution reactions, altering its functional groups.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Acids/Bases: Used for esterification or etherification.
Hydrogenation Catalysts: For reduction reactions.
Major Products: The major products depend on the specific reaction conditions and the functional groups involved. These could include derivatives with modified side chains or reduced carbonyl groups.
Scientific Research Applications
Chemistry: As a building block for novel materials.
Biology: Investigating its interactions with biomolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing functional materials.
Mechanism of Action
The exact mechanism of action remains an area of research. It likely involves interactions with cellular components, possibly affecting gene expression or signaling pathways.
Comparison with Similar Compounds
While this compound is relatively unique, similar structures include other anthracene derivatives with varying side chains. the specific combination of the pentaoxahexadecane group with anthracene sets it apart.
Properties
CAS No. |
104779-02-4 |
|---|---|
Molecular Formula |
C25H30O8 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C25H30O8/c1-28-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-22-8-4-7-21-23(22)25(27)20-6-3-2-5-19(20)24(21)26/h2-8H,9-18H2,1H3 |
InChI Key |
OOVZVHVIXGLIRW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


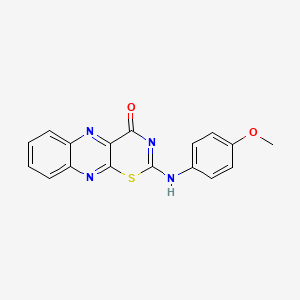
![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)
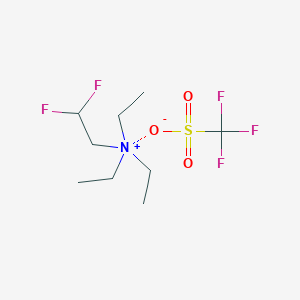

![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)
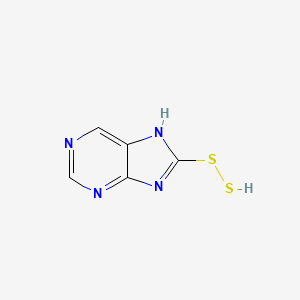
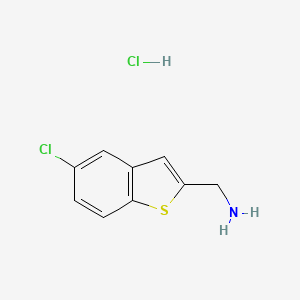
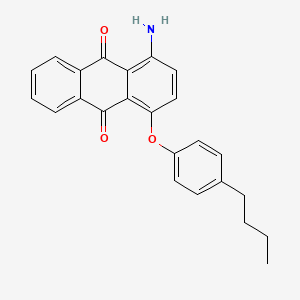
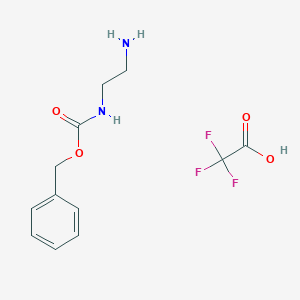
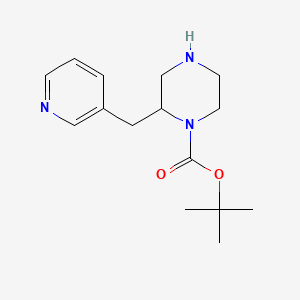
![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)
